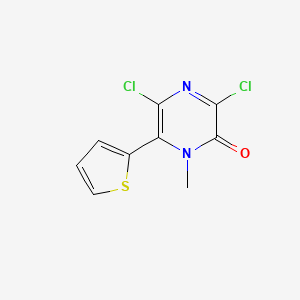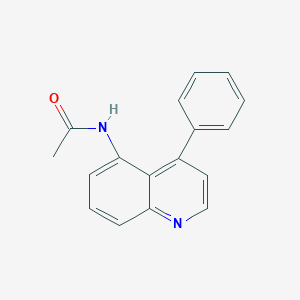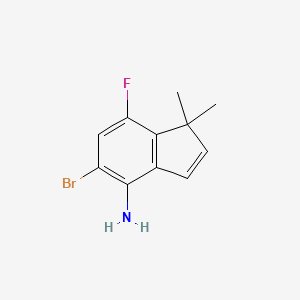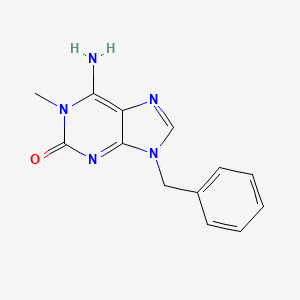
3,5-Dichloro-1-methyl-6-(thiophen-2-yl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-1-methyl-6-(thiophen-2-yl)pyrazin-2(1H)-one is a heterocyclic compound that contains both pyrazine and thiophene rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-methyl-6-(thiophen-2-yl)pyrazin-2(1H)-one typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the pyrazine core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could target the pyrazine ring, using reagents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced pyrazine derivatives.
科学的研究の応用
3,5-Dichloro-1-methyl-6-(thiophen-2-yl)pyrazin-2(1H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3,5-Dichloro-1-methyl-6-(thiophen-2-yl)pyrazin-2(1H)-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
3,5-Dichloro-1-methylpyrazin-2(1H)-one: Lacks the thiophene ring.
1-Methyl-6-(thiophen-2-yl)pyrazin-2(1H)-one: Lacks the chlorine atoms.
3,5-Dichloro-6-(thiophen-2-yl)pyrazin-2(1H)-one: Lacks the methyl group.
Uniqueness
The presence of both chlorine atoms and the thiophene ring in 3,5-Dichloro-1-methyl-6-(thiophen-2-yl)pyrazin-2(1H)-one may confer unique chemical and biological properties, such as increased reactivity or specific binding interactions with biological targets.
特性
分子式 |
C9H6Cl2N2OS |
|---|---|
分子量 |
261.13 g/mol |
IUPAC名 |
3,5-dichloro-1-methyl-6-thiophen-2-ylpyrazin-2-one |
InChI |
InChI=1S/C9H6Cl2N2OS/c1-13-6(5-3-2-4-15-5)7(10)12-8(11)9(13)14/h2-4H,1H3 |
InChIキー |
YMGTXFXMEDZKKA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11857485.png)


![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B11857498.png)

![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11857506.png)
![N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)
![4(3H)-Quinazolinone, 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl-](/img/structure/B11857525.png)

![1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline](/img/structure/B11857539.png)


![3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857545.png)
